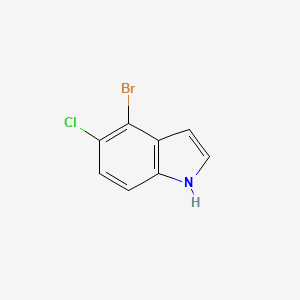

4-bromo-5-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQQCNILVIDAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-5-chloro-1H-indole physical properties

An In-depth Technical Guide to the Physical Properties of 4-bromo-5-chloro-1H-indole

Foreword: A Note on a Niche Research Compound

As a Senior Application Scientist, it is crucial to begin this guide by establishing a clear and transparent context. This compound (CAS No. 1191028-48-4) is a highly specific, substituted indole derivative.[1] Unlike more common reagents, it is primarily a research chemical, meaning that a comprehensive, publicly available dataset of its experimentally verified physical properties is not extensive. This is a common scenario for novel building blocks in drug discovery.

Therefore, this guide is structured to serve a dual purpose. First, it will consolidate the available computed and vendor-supplied data for this compound. Second, and more importantly, it will provide researchers with a robust framework of detailed, field-proven experimental protocols to determine these properties empirically. The narrative will focus on the causality behind experimental choices, empowering scientists to not only generate data but also to understand its validity and implications. This approach ensures that the guide is not merely a static data sheet but a dynamic tool for active research and development.

Section 1: The Strategic Importance of Halogenated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active molecules.[2] The strategic placement of halogen atoms, such as bromine and chlorine, is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, including:

-

Lipophilicity: Affecting membrane permeability and passage through biological barriers.

-

Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the compound's half-life.

-

Binding Affinity: Halogen atoms can form specific halogen bonds with biological targets, enhancing potency and selectivity.

This compound, with its vicinal bromo- and chloro-substituents on the benzene ring portion of the indole, represents a unique building block for exploring these effects in novel drug candidates. A thorough understanding of its physical properties is the foundational first step in its journey from a lab chemical to a potential therapeutic lead.

Section 2: Core Physicochemical Properties

The following tables summarize the known and computed data for this compound. It is imperative to treat computed data as a reliable estimation that requires experimental validation.

Table 1: Compound Identification and Computed Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1191028-48-4 | [1] |

| Molecular Formula | C₈H₅BrClN | [1][3] |

| Molecular Weight | 230.49 g/mol | [1][3] |

| Appearance | Solid (Expected) | [4] |

| Purity | ≥95% (Typical Commercial Grade) | [1] |

| XLogP3 | 2.4 | [3] |

| Storage | Sealed in a dry environment, room temperature | [4] |

Note: XLogP3 is a computed value representing the logarithm of the octanol/water partition coefficient, a key indicator of lipophilicity.

Section 3: A Practical Guide to Experimental Characterization

The following protocols are designed as self-validating systems for researchers to determine the key physical properties of this compound.

Workflow for Physicochemical Characterization

This workflow outlines the logical progression for characterizing a novel solid compound.

Caption: General workflow for the physical and structural characterization of a novel compound.

Protocol for Melting Point Determination

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus, a reliable and common piece of laboratory equipment.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently crush any crystalline lumps.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to about 20 °C below the scouted melting point. Then, reduce the ramp rate to 1-2 °C/min.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is paramount for its application in assays, formulation, and synthetic reactions. This protocol uses a panel of solvents with varying polarities to build a comprehensive solubility profile. The choice of solvents (e.g., Water, DMSO, Ethanol, DCM, Hexane) covers the full spectrum from highly polar protic to nonpolar.

Methodology:

-

Solvent Panel Selection: Prepare vials containing the following solvents:

-

Polar Protic: Deionized Water, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

-

Nonpolar: Dichloromethane (DCM), Hexanes

-

-

Qualitative Assessment:

-

To 1 mL of each solvent, add approximately 1 mg of this compound.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

-

-

Semi-Quantitative Assessment (for solvents showing solubility):

-

Start with a known mass of the compound (e.g., 10 mg) in a vial.

-

Add the solvent in small, measured aliquots (e.g., 100 µL).

-

Vortex thoroughly after each addition until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the compound.

-

Calculate the approximate solubility in mg/mL.

-

Caption: Workflow for qualitative solubility screening.

Section 4: Spectroscopic Data for Structural Confirmation

While specific spectra for this compound are not readily published, this section outlines the expected characteristics based on its structure, providing a guide for data interpretation once acquired.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features | Rationale |

| ¹H NMR | ~8.0-8.5 ppm (s, 1H): N-H proton. ~7.0-7.8 ppm (m, 3H): Aromatic protons on the indole ring. The specific coupling patterns will depend on the final confirmed structure. ~6.5-7.0 ppm (m, 1H): Proton at C3. | The indole N-H proton is typically broad and downfield. The aromatic protons will appear in the characteristic aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogens. |

| ¹³C NMR | ~100-140 ppm: 8 distinct signals corresponding to the 8 carbon atoms of the indole core. Carbons bonded to halogens (C4 and C5) will be significantly shifted. | The number of signals confirms the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon. |

| FT-IR | ~3400 cm⁻¹ (sharp): N-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C aromatic ring stretches. ~1100-1000 cm⁻¹: C-Cl stretch. ~700-600 cm⁻¹: C-Br stretch. | Each peak corresponds to the vibrational frequency of a specific functional group, allowing for confirmation of the indole (N-H) and halo-aromatic (C-Cl, C-Br) nature of the molecule. |

| Mass Spec. | M⁺ and M+2 peaks: A complex isotopic pattern characteristic of a molecule containing one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. The most abundant peak will be at m/z ≈ 229. | This isotopic signature is a definitive method for confirming the elemental composition (presence of Br and Cl) and the molecular weight of the compound. |

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be limited to the supplier, safe handling practices can be established based on analogous halogenated aromatic compounds.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a valuable, specialized building block for chemical and pharmaceutical research. While publicly available experimental data is scarce, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can confidently validate the quality and structure of their material. This empirical data, once generated, becomes the bedrock upon which all subsequent biological and chemical studies are built, ensuring the integrity and reproducibility of the research.

References

-

PubChem. 5-Bromo-4-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Available from: [Link].

-

Royal Society of Chemistry. Supporting Information for a relevant chemical synthesis paper. Available from: [Link].

-

Capot Chemical. MSDS of 4-bromo-7-chloro-1H-indole. Available from: [Link].

-

PubChem. 5-bromo-4-chloro-1H-indole. National Center for Biotechnology Information. Available from: [Link].

-

Glycosynth. 5-Bromo-4-chloro-3-indolyl butyrate. Available from: [Link].

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link].

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available from: [Link].

-

PubChem. 4-bromo-5-chloro-3H-indole. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. X-Gal. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 5-Bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Available from: [Link].

-

Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Available from: [Link].

-

precisionFDA. ETHYL .ALPHA.-ACETYLCINNAMATE. Available from: [Link].

Sources

- 1. This compound 95% | CAS: 1191028-48-4 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-bromo-5-chloro-3H-indole | C8H5BrClN | CID 174296581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. capotchem.com [capotchem.com]

A Technical Guide to 4-bromo-5-chloro-1H-indole: Synthesis, Properties, and Applications for the Research Professional

Executive Summary: The indole nucleus is a cornerstone scaffold in medicinal chemistry, and its halogenated derivatives are of particular interest due to their profound impact on biological activity.[1][2] This guide provides a comprehensive technical overview of 4-bromo-5-chloro-1H-indole, a specific di-halogenated indole building block. We will delve into its fundamental physicochemical properties, propose a logical synthetic pathway, explore its potential applications in drug discovery based on established structure-activity relationships, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel indole-based therapeutic agents.

Physicochemical and Structural Properties

This compound is a solid, heterocyclic aromatic organic compound. Its identity and purity are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The key identifying information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 1191028-48-4 | [3][4] |

| Molecular Formula | C₈H₅BrClN | [3][4] |

| Molecular Weight | 230.49 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | ClC1=C(Br)C2=C(NC=C2)C=C1 | [3] |

| Physical Form | Solid |

Chemical Structure:

The structure consists of a bicyclic system with a fused benzene and pyrrole ring. The bromine atom is substituted at position 4, and the chlorine atom is at position 5 of the indole ring system.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Proposed Synthetic Pathway

While numerous methods exist for indole synthesis, a common and effective strategy for producing substituted indoles involves the cyclization of appropriately substituted anilines.[5] A plausible and logical route to this compound can be conceptualized through a multi-step process starting from a commercially available di-substituted aniline. This approach allows for precise control over the final substitution pattern.

Experimental Protocol: A Conceptual Framework

-

Starting Material Selection: The synthesis would logically commence with 2-amino-4-bromo-5-chlorotoluene. This precursor contains the required halogen substitution pattern and a methyl group that can be functionalized for cyclization.

-

Nitration: The aromatic ring is first nitrated to introduce a nitro group ortho to the amino group, a key step for subsequent reductive cyclization.

-

Reductive Cyclization (e.g., Bartoli Indole Synthesis): The resulting nitro-toluene derivative is then subjected to a reductive cyclization reaction. Treatment with a vinyl Grignard reagent, followed by an acidic workup, would facilitate the formation of the indole ring system. This method is particularly effective for synthesizing 7-substituted indoles from ortho-substituted nitroarenes.

-

Final Product: This sequence yields the target molecule, this compound. The identity and purity of the product would be confirmed at each step using techniques like TLC, NMR, and MS.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic logic for preparing this compound.

Caption: A proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of halogens like bromine and chlorine can significantly enhance biological activity, improve metabolic stability, and increase cell membrane permeability.[1][6]

-

Anticancer and Kinase Inhibition: Halogenated indoles, particularly those with chloro and bromo substitutions, are key components of numerous potent anticancer agents.[1][2] They serve as core structures for inhibitors of critical signaling pathways that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[7] The specific substitution pattern of this compound makes it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.

-

Antibacterial Agents: Bromo-indole derivatives have been successfully developed as potent antibacterial agents.[8][9] These compounds can act as potentiators, enhancing the efficacy of existing antibiotics against drug-resistant bacterial strains.[9] this compound can be used as a starting point for synthesizing novel indole-2-carboxamides and other derivatives with potential antibacterial activity.[8]

-

Neuroscience Research: Indole derivatives are well-known for their interactions with various receptors in the central nervous system. For example, 5-chloro-indole has been identified as an allosteric modulator of the 5-HT₃ receptor, presenting opportunities for developing treatments for disorders involving serotonergic dysfunction.[2] This suggests that di-halogenated analogs could be explored for unique modulatory properties on neurological targets.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not extensively published, a conservative approach based on data for similar halogenated indoles is required.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[11][12] Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[10]

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage at room temperature or in a freezer to maintain long-term product quality.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[12]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[12]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its di-halogenated structure provides a unique starting point for the synthesis of novel compounds targeting a range of diseases, from cancer to bacterial infections. Understanding its physicochemical properties, plausible synthetic routes, and critical safety protocols enables researchers to effectively and safely leverage this compound in the development of next-generation therapeutics.

References

- Sigma-Aldrich. (n.d.). This compound.

- AChemBlock. (n.d.). This compound 95% | CAS: 1191028-48-4.

- A2B Chem. (n.d.). This compound-2-carboxylic acid | CAS: 2153325-59-6.

- BLD Pharm. (n.d.). 5-Bromo-4-chloro-1H-indole | CAS: 217656-69-4.

- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-4-chloro-3-indolyl β-D-galactoside.

- Fisher Scientific. (2010). Safety Data Sheet.

- Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole.

- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole | CAS: 126811-30-1.

- ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.

- ResearchGate. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- NIH National Library of Medicine. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- BenchChem. (n.d.). The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- BenchChem. (n.d.). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.

- BenchChem. (n.d.). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- PubChem. (n.d.). 5-Chloroindole.

- Sigma-Aldrich. (n.d.). This compound | CAS: 1191028-48-4.

- Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95% | CAS: 1191028-48-4 | AChemBlock [achemblock.com]

- 4. This compound | 1191028-48-4 [sigmaaldrich.com]

- 5. Indole synthesis [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. uwm.edu [uwm.edu]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of Halogenated Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds.[1][2][3] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby unlocking a vast spectrum of biological activities.[3][4] Halogenated indole derivatives, found abundantly in marine organisms and also accessible through synthetic chemistry, have emerged as potent agents with significant therapeutic potential.[4][5] This technical guide provides an in-depth exploration of the primary biological activities of these compounds—anticancer, antimicrobial, antiviral, and neuroprotective—intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), provide detailed experimental protocols for assessing bioactivity, and visualize the underlying cellular pathways and workflows.

The Indole Scaffold and the Impact of Halogenation

The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition at biological targets.

Halogenation is a powerful tool in drug design. The introduction of a halogen atom can:

-

Enhance Lipophilicity: This can improve membrane permeability and access to intracellular targets.

-

Modulate Electronic Properties: Halogens can alter the electron density of the indole ring, influencing binding affinities.

-

Block Metabolic Sites: Replacing a hydrogen atom with a halogen can prevent metabolic oxidation by enzymes like cytochrome P450, thereby increasing the compound's half-life.[3]

-

Introduce New Binding Interactions: Halogen bonds can form with biological macromolecules, providing an additional anchor point for ligand-receptor interactions.

Marine organisms, particularly sponges and tunicates, are a prolific source of halogenated indoles, with brominated derivatives being especially common.[4][5][6] This is attributed to the presence of halogenating enzymes (halogenases) in these organisms and the higher concentration of bromide in seawater compared to other halogens.[4]

Anticancer Activity

Halogenated indoles exhibit potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines through diverse mechanisms.[5][7][8]

Mechanistic Insights

The anticancer action of these derivatives is often multifactorial, involving:

-

Kinase Inhibition: Many halogenated indoles, such as the meridianins, act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] Inhibition of CDKs leads to cell cycle arrest and prevents cancer cell proliferation. Other derivatives have shown dual inhibitory activity against SRC and EGFR kinases.[9]

-

Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2 and activating caspase cascades.[9][10]

-

Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.

-

Topoisomerase Inhibition: Certain complex indoles, like rebeccamycin and its analogs, can inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The position and nature of the halogen substituent are critical for cytotoxic potency.

| Compound Class/Derivative | Halogen Position/Type | Impact on Anticancer Activity | Reference(s) |

| Meridianins | Bromine at C5 or C6 | Significantly improves potency for kinase inhibition. | [4] |

| Meridianins | Dibromination | Slightly reduces inhibitory potency compared to monobromination. | [4] |

| Aplicyanins | Bromine at C5 | Strongly favors antiproliferative activity. | [4] |

| Isatin Derivatives | Bromine at C5 or C6 | Often results in increased biological activity. | [12] |

| Bis(indolyl)hydrazones | Bromo and Fluoro groups | Required for cytotoxic activity. | [8] |

| Synthetic Indoles | Halogens (F, Cl, Br) at C5 or C7 | Influences cytotoxicity. | [2] |

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

Causality Behind Experimental Choices:

-

Seeding Density: Using an optimal cell density (e.g., 5,000-10,000 cells/well) ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

-

Incubation Time (48-72h): This duration is typically sufficient for cytotoxic compounds to exert their effects on cell cycle progression and induce apoptosis.[13][14]

-

Use of DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[13][15] A vehicle control (DMSO alone) is crucial to ensure the solvent itself is not causing toxicity.

-

Wavelength Selection (570 nm): The absorbance of the dissolved formazan product is maximal around 570 nm. A reference wavelength (e.g., >650 nm) can be used to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Compound Preparation: Prepare a stock solution of the halogenated indole derivative (e.g., 10 mM in DMSO). Create serial dilutions in complete medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[13][14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: Apoptosis Induction Pathway

Caption: Mitochondrial pathway of apoptosis induced by halogenated indoles.

Antimicrobial Activity

Many halogenated indoles, particularly those from marine sources, display significant activity against a broad range of pathogenic bacteria and fungi.[16][17][18]

Mechanisms of Action

The antimicrobial effects are often attributed to:

-

Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or metabolic pathways.

-

Biofilm Inhibition: Some derivatives prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method is a widely used, simple, and reliable technique to qualitatively assess the antimicrobial activity of extracts and pure compounds.[19][20][21][22] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[20]

Causality Behind Experimental Choices:

-

Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in inhibitors, and allows for good diffusion of most antimicrobials.[23]

-

Standardized Inoculum (0.5 McFarland): Using a standardized bacterial suspension (approximately 1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and comparable across different experiments and labs.[23]

-

Well vs. Disc: The well diffusion method is often more sensitive than the disc diffusion method for plant extracts and non-polar compounds, as it allows for a larger volume of the test substance to be applied.[19][22]

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plate using a sterile cotton swab.[19]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[20][21]

-

Sample Application: Add a specific volume (e.g., 50-100 µL) of the halogenated indole solution (dissolved in a suitable solvent like DMSO) into each well.[19][20]

-

Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like chloramphenicol or gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Caption: Experimental workflow for the Agar Well Diffusion assay.

Antiviral Activity

Halogenated indoles have demonstrated significant potential as antiviral agents, particularly against HIV and influenza viruses.[1][24][25] Fluorinated indole derivatives, in particular, have been extensively studied.[3][26]

Mechanisms of Action

-

Reverse Transcriptase Inhibition: Many indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase enzyme and inhibiting its function, which is critical for viral replication.[26]

-

Entry/Fusion Inhibition: Some compounds, like Arbidol (umifenovir), an approved anti-influenza drug, inhibit the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[24][25]

-

Inhibition of Other Viral Enzymes: Indoles can also target other crucial viral enzymes like integrase or protease.[1]

Notable Halogenated Indoles with Antiviral Activity

Fluorinated indole-carboxamides have shown highly potent inhibition of HIV-1 replication with EC₅₀ values in the low nanomolar and even picomolar range.[26] Similarly, 5-fluoroindole-thiosemicarbazide derivatives have displayed significant activity against Coxsackie B4 virus (CVB4).[26]

| Compound Class | Halogen/Position | Target Virus | Activity (EC₅₀) | Reference |

| Indole-carboxamides | 4-Fluoro, 5-Fluoro | HIV-1 WT | 2.0 - 5.8 nM | [26] |

| Heteroaryl-carboxamides | 4-Fluoro | HIV-1 WT | 0.0058 - 0.057 nM (picomolar) | [26] |

| Thiosemicarbazides | 5-Fluoro | Coxsackie B4 (CVB4) | 0.4 - 2.1 µg/mL | [26] |

Neuroprotective & Neuromodulatory Activity

The indole scaffold is central to neurochemistry, being the core of the neurotransmitter serotonin and the neurohormone melatonin. Halogenated indoles have shown promise in protecting neurons from damage and modulating neuronal function.[27]

Mechanisms of Neuroprotection

-

Antioxidant and Radical Scavenging: Indole derivatives can directly scavenge reactive oxygen species (ROS) and up-regulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway, protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.[27][28][29][30][31]

-

Anti-inflammatory Effects: In the brain, chronic inflammation contributes to neuronal damage. Some indoles can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[28]

-

Modulation of Neurotransmitter Receptors: Brominated aplysinopsins have been shown to bind to human serotonin receptors, suggesting they can modulate serotonergic neurotransmission.[4]

-

Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[31]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced insult. Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a more mature neuronal phenotype.[32][33][34]

Causality Behind Experimental Choices:

-

Cell Line (SH-SY5Y): This is a well-established and convenient model for studying neuronal processes, neurotoxicity, and neuroprotection.[32][33]

-

Neurotoxin (MPP+ or H₂O₂): MPP+ is a specific neurotoxin that induces Parkinson's-like damage by inhibiting mitochondrial complex I. Hydrogen peroxide (H₂O₂) is a general inducer of oxidative stress. The choice depends on the specific pathway being investigated.

-

Pre-treatment: Incubating the cells with the test compound before adding the neurotoxin allows for the assessment of prophylactic protective effects, such as the upregulation of antioxidant enzymes.

-

Viability Readout (MTT/XTT): As with the anticancer assay, a viability assay is used to quantify the extent of cell death and the degree of protection afforded by the test compound.[14]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media. For some experiments, cells can be differentiated into a more neuronal phenotype using agents like retinoic acid.

-

Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the halogenated indole derivative for a set period (e.g., 2-24 hours).

-

Neurotoxin Challenge: After pre-treatment, add a neurotoxin (e.g., MPP+ or H₂O₂) to the wells at a pre-determined concentration known to cause significant (e.g., ~50%) cell death. Do not add the toxin to control wells.

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Viability Assessment: Perform a cell viability assay, such as the MTT or XTT assay, following the steps outlined in Section 2.3.

-

Data Analysis: Calculate the percentage of cell viability. A neuroprotective compound will result in a significantly higher percentage of viable cells in the toxin-treated wells compared to the wells treated with the toxin alone.

Visualization: Nrf2 Antioxidant Response Pathway

Caption: Neuroprotective activation of the Nrf2-ARE antioxidant pathway.

Conclusion and Future Perspectives

Halogenated indole derivatives represent a remarkably versatile class of bioactive molecules with demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders. Their prevalence in marine natural products underscores the value of marine biodiversity as a source for novel drug leads. The strategic placement of halogens on the indole scaffold is a proven method for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Target Deconvolution: Identifying the precise molecular targets for novel active compounds.

-

Medicinal Chemistry Optimization: Synthesizing focused libraries of analogs to improve efficacy and reduce off-target toxicity.

-

Exploring Novel Marine Sources: Continued bioprospecting to discover new halogenated indole structures.

-

Advanced In Vivo Models: Testing the most promising candidates in more complex animal models of disease to better predict clinical outcomes.

The continued exploration of this chemical space holds considerable promise for the development of the next generation of therapeutics to address significant unmet medical needs.

References

-

Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. [Link]

-

Jiménez, C., et al. (2010). Halogenated indole alkaloids from marine invertebrates. PubMed. [Link]

-

Schrattenholz, A., & Klemm, M. (2007). Neuronal cell culture from human embryonic stem cells as in vitro model for neuroprotection. ALTEX. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Scilit. [Link]

-

Le, T. T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC - NIH. [Link]

-

Pauletti, P., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. ResearchGate. [Link]

-

Carte, B. K., et al. (2005). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. PMC - PubMed Central. [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. SciELO. [Link]

-

Combarros-Fuertes, P., et al. (2019). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

-

Kruppa, M., & Müller, T. J. J. (2023). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

-

Slideshare. (n.d.). Antimicrobial techniques for natural products. Slideshare. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. PMC - NIH. [Link]

-

Wang, G., et al. (2017). A review on recent developments of indole-containing antiviral agents. PMC. [Link]

-

Asati, V., & Sharma, S. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. PubMed Central. [Link]

-

Chen, Y.-R., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC - PubMed Central. [Link]

-

El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

Fernando, A. D., et al. (2013). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI. [Link]

-

Al-Bayati, Z. A. (2023). MTT Assay protocol. Protocols.io. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Al-Moktadir, M. A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. [Link]

-

2BScientific. (n.d.). Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. [Link]

-

Silva, E., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Castillo, C. G., et al. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Dovepress. [Link]

-

Sagar, S., & Kaur, M. (2010). Marine natural products: A lead for Anti-cancer. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Sakhno, Y. I., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ScienceDirect. [Link]

-

Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Charles River Laboratories. [Link]

-

El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. ResearchGate. [Link]

-

King, J., et al. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of halogen-substituted analogs. ResearchGate. [Link]

-

Drach, M., & Borysko, P. (2023). Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. MDPI. [Link]

-

Radio, N. M., & Mundy, W. R. (2008). General overview of neuronal cell culture. PMC - PubMed Central - NIH. [Link]

-

ResearchGate. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]

-

Reiter, R. J., et al. (1996). Indole Derivatives as Neuroprotectants. PubMed. [Link]

-

Alpan, A. S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

Lin, T.-W., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]

-

Peña-Gonzalez, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

Sources

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenated indole alkaloids from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 | MDPI [mdpi.com]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. mdpi.com [mdpi.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistnotes.com [chemistnotes.com]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 33. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]

- 34. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-chloro-1H-indole in organic solvents. As a halogenated indole, this compound holds significant interest for its potential applications in medicinal chemistry and drug development. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation. This document offers a predictive analysis of its solubility based on molecular structure and solvent properties, a detailed experimental protocol for quantitative solubility determination, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring provides a powerful tool for modulating the physicochemical and biological properties of these molecules. The introduction of bromine and chlorine atoms, as seen in this compound, can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated indoles are valuable intermediates in the synthesis of a wide array of therapeutic agents.

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for chemical reactions, enabling efficient mixing of reactants and facilitating reaction kinetics. It is also a key parameter in purification techniques such as crystallization and chromatography. Furthermore, in the context of drug development, the solubility profile of a compound influences its formulation, bioavailability, and overall therapeutic efficacy.

This guide is designed to provide researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this compound by providing a framework for understanding and determining its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [3][4] |

| Molecular Weight | 230.49 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

| Structure | ||

| Fictional Image |

The presence of the indole nitrogen with its lone pair of electrons and the N-H group allows for hydrogen bonding, both as a donor and an acceptor. The bromine and chlorine substituents increase the molecule's molecular weight and polarizability, while also contributing to its overall lipophilicity. The aromatic nature of the indole ring system suggests that it will interact favorably with other aromatic solvents through π-π stacking.

Predictive Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The interplay of its polar (N-H bond), and nonpolar (aromatic rings, halogens) features will govern its solubility.

Polar Protic Solvents

This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding.

-

Prediction: Moderate solubility. The N-H group of the indole can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. However, the bulky, nonpolar bromo- and chloro-substituted benzene ring will limit its solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in butanol than in methanol).

Polar Aprotic Solvents

These solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and acetone, have significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[5]

-

Prediction: High solubility. These solvents can act as hydrogen bond acceptors for the indole N-H. Their polarity is sufficient to solvate the polar parts of the molecule, while their organic character can accommodate the nonpolar regions. DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

Nonpolar Solvents

This category includes hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane and chloroform.

-

Prediction:

-

Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is anticipated due to favorable π-π stacking interactions between the solvent's aromatic ring and the indole's aromatic system.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are relatively polar and can engage in dipole-dipole interactions.

-

Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility. The significant polarity of the indole N-H bond and the overall molecular dipole will likely lead to poor solvation by these nonpolar solvents.

-

The following diagram illustrates the predicted solubility profile.

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

-

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and drug development. This guide has provided a predictive framework for its solubility based on its molecular structure, indicating a high likelihood of solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. A robust and detailed experimental protocol has been presented to enable the precise quantitative determination of its solubility. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

-

PubChem. 5-bromo-4-chloro-1H-indole. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

PubChem. 4-bromo-5-chloro-3H-indole. National Center for Biotechnology Information. [Link]

Sources

- 1. 5-bromo-4-chloro-1H-indole | 217656-69-4 [chemicalbook.com]

- 2. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-5-chloro indole [chemicalbook.com]

- 4. 4-bromo-5-chloro-3H-indole | C8H5BrClN | CID 174296581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Therapeutic Potential of the 4-Bromo-5-Chloro-1H-Indole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of Halogenated Indoles

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, forming the structural heart of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. A particularly fruitful strategy for modulating the therapeutic properties of the indole core has been the introduction of halogen substituents. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This technical guide delves into the potential therapeutic applications of a specific di-halogenated indole, 4-bromo-5-chloro-1H-indole , a scaffold that, while not extensively studied, holds considerable promise based on the established activities of its chemical cousins. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and mechanisms of action associated with this intriguing molecular framework.

Synthesis of the this compound Core

A proposed synthetic workflow for this compound could commence with a commercially available chloro-substituted aniline or a related precursor, followed by a regioselective bromination and subsequent indole ring formation via established methodologies like the Fischer, Bartoli, or Leimgruber-Batcho indole synthesis.

Proposed Synthetic Protocol: A Hypothetical Approach

The following protocol is a conceptualized pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Dihalogenated Phenylhydrazine Precursor

-

Starting Material: 3-Chloro-4-bromoaniline.

-

Diazotization: Dissolve 3-chloro-4-bromoaniline in an appropriate acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: Reduce the diazonium salt in situ using a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield 3-chloro-4-bromophenylhydrazine.

Step 2: Fischer Indole Synthesis

-

Condensation: React the synthesized 3-chloro-4-bromophenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone derivative) in a suitable solvent like ethanol or acetic acid to form the corresponding phenylhydrazone.

-

Cyclization: Treat the phenylhydrazone with a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heat to induce cyclization. This step is the cornerstone of the Fischer indole synthesis and results in the formation of the indole ring.

-

Work-up and Purification: Following the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can then be purified using column chromatography or recrystallization to yield this compound.

Potential Therapeutic Applications

The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related halogenated indoles. The specific placement of a bromine atom at the 4-position and a chlorine atom at the 5-position is anticipated to confer unique pharmacological properties.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research points to the potential of halogenated indoles as anticancer agents.[4] The electronic and steric properties of halogen substituents can enhance the binding affinity of these molecules to the active sites of key oncogenic proteins.

Derivatives of 5-bromoindole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5] Molecular docking studies have shown that 5-bromoindole-2-carboxylic acid hydrazone derivatives can effectively bind to the VEGFR-2 tyrosine kinase domain.[5] One such derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide, exhibited a potent cytotoxic effect against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 µM, comparable to the standard VEGFR-2 inhibitor, sorafenib (IC50 = 6.2 µM).[5]

Furthermore, 5-chloro-indole derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy.[4] The inhibition of EGFR signaling can halt cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of a Representative 5-Bromoindole Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | 14.3 | [5] |

| Sorafenib (Standard) | HepG2 | 6.2 | [5] |

Given these precedents, it is highly probable that derivatives of this compound could also exhibit potent anticancer activity by targeting these or other relevant oncogenic kinases. The combined electron-withdrawing effects of bromine and chlorine at the 4 and 5 positions may enhance the molecule's ability to interact with the ATP-binding pockets of these enzymes.

Antibacterial and Antifungal Activity

Halogenated indoles have also demonstrated significant potential as antimicrobial agents.[6] For instance, certain bromoindole derivatives have shown the ability to inhibit the growth of pathogenic fungi like Monilinia fructicola and Botrytis cinerea.[6] The presence of halogen atoms can increase the lipophilicity of the indole scaffold, facilitating its penetration through microbial cell membranes.

While specific data for this compound derivatives is not yet available, the established antimicrobial profile of other halogenated indoles suggests that this scaffold is a promising starting point for the development of novel antibacterial and antifungal agents.

Diagnostic Applications: A Chromogenic Legacy

An intriguing and established application of a derivative of the this compound scaffold lies in the field of diagnostics. The compound 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is widely used as a chromogenic substrate for the detection of the enzyme β-glucuronidase, which is produced by Escherichia coli.[6] When X-Gluc is hydrolyzed by this enzyme, it forms a distinct blue indigo precipitate, providing a clear visual confirmation of the presence of E. coli.[6] This application underscores the utility of this scaffold in developing sensitive and specific diagnostic tools.

Mechanism of Action: Insights from Molecular Modeling

While experimental data on the specific molecular targets of this compound derivatives are scarce, molecular docking studies on closely related compounds provide valuable insights into their potential mechanisms of action.

Inhibition of Receptor Tyrosine Kinases

As previously mentioned, a likely mechanism of anticancer activity for derivatives of this scaffold is the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR. Molecular docking studies of 5-bromoindole hydrazones within the VEGFR-2 active site have revealed key interactions.[5] The 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form hydrogen bonds with critical amino acid residues like Asp1046 and pi-alkyl interactions with residues such as Leu889, Ile888, and Leu1019.[5] These interactions stabilize the binding of the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

Figure 1: Proposed mechanism of action for a this compound derivative as a VEGFR-2 inhibitor.

Experimental Protocols: A Guide to Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a variety of in vitro and in vivo assays can be employed. The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental first step in anticancer drug screening.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Figure 2: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored yet promising area for therapeutic innovation. Drawing upon the well-established biological activities of related halogenated indoles, it is reasonable to hypothesize that derivatives of this scaffold could possess significant potential as anticancer, antimicrobial, and diagnostic agents.

Future research should focus on several key areas:

-

Development of a robust and scalable synthesis for this compound to facilitate the generation of a diverse library of derivatives.

-

Systematic structure-activity relationship (SAR) studies to elucidate the optimal substitution patterns for various therapeutic targets.

-

In-depth biological evaluation of novel derivatives against a panel of cancer cell lines and microbial strains.

-

Elucidation of the precise mechanisms of action through biochemical and cellular assays, as well as advanced molecular modeling techniques.

The exploration of the this compound scaffold holds the potential to yield novel and effective therapeutic agents. This technical guide serves as a foundational resource to inspire and guide future research in this exciting and promising field of medicinal chemistry.

References

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 355(11), 2200259. [Link]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- Google Patents. (2019). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

-

Sharma, G., et al. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 134, 178-212. [Link]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

Sources

- 1. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preclinical characterization of novel, highly selective indole estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. | Semantic Scholar [semanticscholar.org]

- 4. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. WO1999050438A2 - Chromogenic indole derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles of spectroscopy and data from analogous compounds. It details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this target molecule. The guide includes predicted spectral data, detailed experimental protocols, and an analysis of the expected spectral features, providing a robust framework for researchers engaged in the synthesis and characterization of novel indole derivatives.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are crucial intermediates in the synthesis of a diverse array of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its specific di-halogenation pattern on the benzene ring, represents a valuable building block for the exploration of new chemical space in drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools in this process. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, enabling researchers to confidently verify its synthesis and purity.

Synthesis of this compound: A Plausible Synthetic Approach

A common strategy for the synthesis of multi-halogenated indoles involves the regioselective halogenation of an indole precursor.[2][3] A plausible route to this compound could start from 5-chloro-1H-indole, which is commercially available. The subsequent bromination would be directed to the 4-position.

Reaction Scheme:

Conceptual Protocol:

-

Reaction Setup: To a solution of 5-chloro-1H-indole in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature, often at or below room temperature.

-